

An In-depth Technical Guide to 3-Picolyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Picolyl chloride hydrochloride*

Cat. No.: B7768004

[Get Quote](#)

Introduction

3-Picolyl chloride hydrochloride, also known by its synonym 3-(chloromethyl)pyridine hydrochloride, is a pivotal reagent in the landscape of modern organic synthesis and pharmaceutical development.^[1] Its unique chemical architecture, featuring a pyridine ring activated by a chloromethyl group, renders it a versatile building block for the construction of complex molecular frameworks.^[1] This guide provides an in-depth exploration of **3-picolyl chloride hydrochloride**, from its fundamental chemical and physical properties to its critical applications, synthesis, and safe handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis, offering expert insights and practical methodologies.

Core Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the number 6959-48-4 to **3-picolyl chloride hydrochloride**.^{[2][3][4][5][6][7][8]} This unique identifier ensures global consistency in its designation across scientific literature, patents, and regulatory documents.

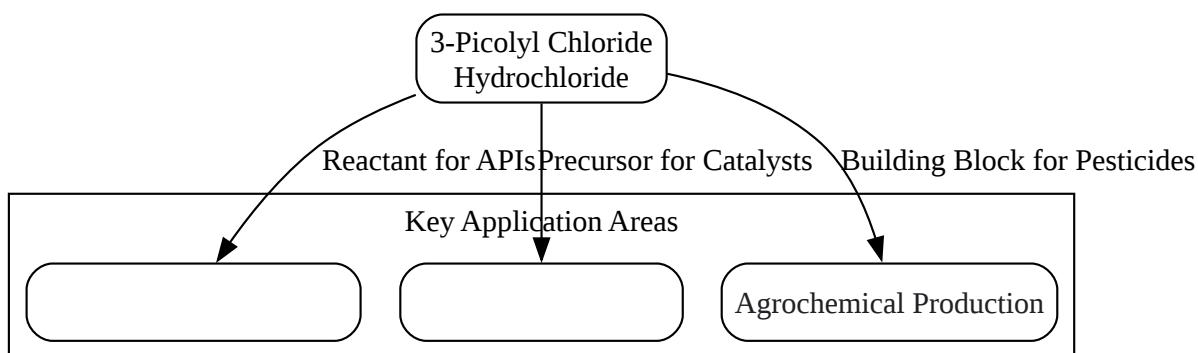
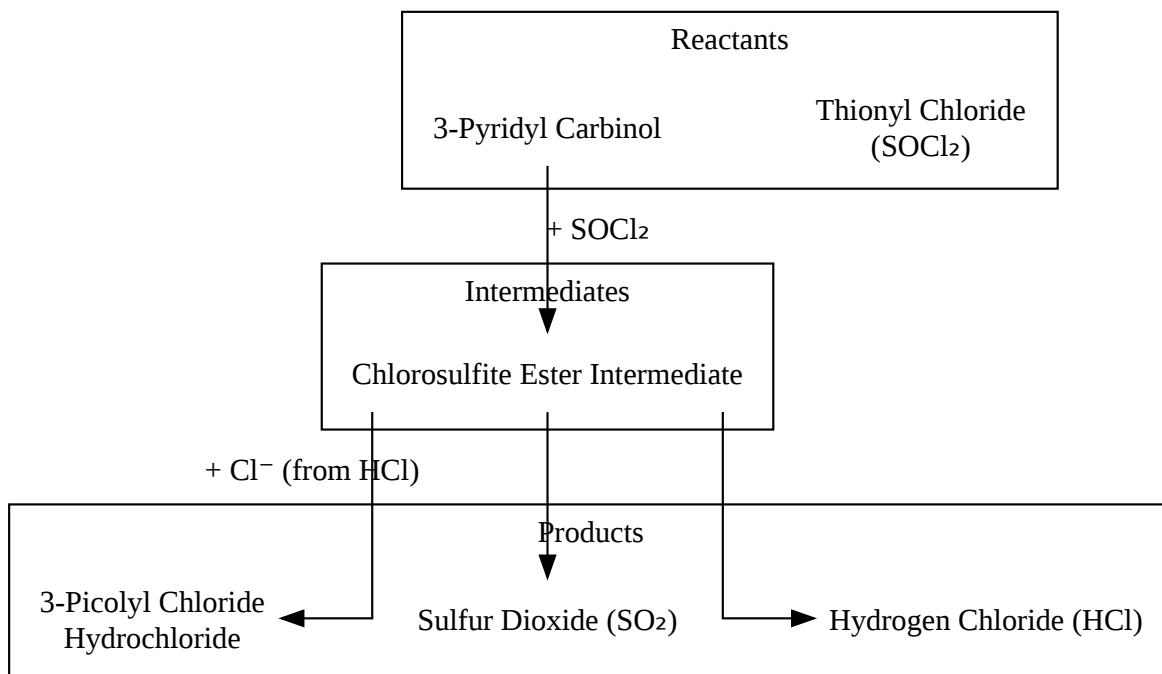
Molecular Structure and Physicochemical Data

The molecular formula of **3-picolyl chloride hydrochloride** is C₆H₇Cl₂N, and its molecular weight is 164.03 g/mol.^{[2][9]} The structure consists of a pyridine ring substituted at the 3-position with a chloromethyl group, with the pyridine nitrogen protonated to form a

hydrochloride salt. This salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Properties of **3-Picolyl Chloride Hydrochloride**

Property	Value	Source(s)
CAS Number	6959-48-4	[2][3][4][5][6][7][8]
Molecular Formula	C ₆ H ₇ Cl ₂ N	[2]
Molecular Weight	164.03 g/mol	[2][4][9]
Appearance	White to pale brown or beige crystalline needles or powder	[2][7][10]
Melting Point	137-143 °C	[2][10]
Solubility	Soluble in water	[10]
Synonyms	3-(Chloromethyl)pyridine hydrochloride, 3-Pyridylmethyl chloride hydrochloride	[3][5][7][10][11][12]



Synthesis of **3-Picolyl Chloride Hydrochloride: A Mechanistic Perspective**

The synthesis of **3-picolyI chloride hydrochloride** is a critical process that dictates its purity and suitability for downstream applications. A common and efficient method involves the reaction of 3-pyridyl carbinol (3-pyridinemethanol) with thionyl chloride (SOCl₂).^[13] This reaction is typically performed in an inert organic solvent, such as toluene.^[13]

Reaction Mechanism

The underlying mechanism involves the conversion of the primary alcohol group of 3-pyridyl carbinol into a good leaving group, which is subsequently displaced by a chloride ion.

Diagram 1: Synthesis of **3-Picolyl Chloride Hydrochloride** from 3-Pyridyl Carbinol

[Click to download full resolution via product page](#)

Caption: Major applications of **3-picolylic chloride hydrochloride**.

Safety, Handling, and Storage

Due to its reactive nature, proper handling and storage of **3-picolylic chloride hydrochloride** are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Hazard Identification

3-Picolyl chloride hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. [3][4][12][14] It is also suspected of causing genetic defects and is corrosive to metals. [3][4] Table 2: GHS Hazard Information

Hazard Statement	GHS Code	Source(s)
Harmful if swallowed	H302	[3][4]
Causes severe skin burns and eye damage	H314	[3][4][12][14]
Suspected of causing genetic defects	H341	[4]
May be corrosive to metals	H290	[3]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [4][6][7] In case of dust formation, use a suitable respirator. [6][7]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6][11]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [6][11] Do not eat, drink, or smoke when using this product. [3][6] Wash hands thoroughly after handling. [6]

Storage and Incompatibility

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14] It is hygroscopic and should be protected from moisture. [3][7] Store under an inert atmosphere. [3]* Incompatibilities: **3-Picolyl chloride hydrochloride** is incompatible with strong oxidizing agents and strong bases. [2]

Analytical Characterization

The purity and identity of **3-picolyl chloride hydrochloride** can be confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of the compound. [3][5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule. [15]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

3-Picolyl chloride hydrochloride (CAS No. 6959-48-4) is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility as a versatile building block, coupled with well-established synthetic routes, ensures its continued importance in the development of novel therapeutics and other advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

- Material Safety Data Sheet - **3-Picolyl chloride hydrochloride** - Cole-Parmer. (n.d.).
- **Picolyl chloride hydrochloride** | C₆H₇Cl₂N | CID 23392 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. **3-Picolyl chloride hydrochloride** | 6959-48-4 [chemicalbook.com]
- 3. **3-(Chloromethyl)pyridine Hydrochloride** | 6959-48-4 | TCI AMERICA [tcichemicals.com]
- 4. **3-(Chloromethyl)pyridine** 96 6959-48-4 [sigmaaldrich.com]

- 5. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 3-Picolyl chloride hydrochloride | 6959-48-4 [m.chemicalbook.com]
- 9. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. 3-Picolyl chloride hydrochloride, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Picolyl Chloride Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768004#3-picoly-chloride-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com